3,5,6-trimethylpyrazine-2-carboxylic Acid
Overview
Description
Finafloxacin hydrochloride is a fluoroquinolone antibiotic known for its efficacy in slightly acidic environments. This compound is marketed under the brand name Xtoro and is available in various forms, including otic suspensions for topical administration .
Mechanism of Action
- The primary targets of 3,5,6-trimethylpyrazine-2-carboxylic acid (TMP-COOH) are likely related to platelet function. TMP-COOH is an active metabolite of tetramethylpyrazine (TMP), which is commonly used as an antiplatelet drug in clinical settings .
- TMP-COOH may inhibit platelet aggregation by interfering with ADP (adenosine diphosphate)-mediated pathways. ADP is released from dense granules in activated platelets and accelerates platelet aggregation .
- TMP-COOH’s short half-life and low bioavailability limit its clinical applications. Conjugation strategies (e.g., with amino acids) have been explored to address this issue .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
3,5,6-Trimethylpyrazine-2-carboxylic Acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have anti-oxidative and antiplatelet aggregation activities . The nature of these interactions involves the compound’s ability to inhibit the aggregation of platelets, which is a key factor in thromboembolism .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have protective activity against oxidative damage in cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to its pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of finafloxacin hydrochloride involves multiple steps, starting from 2,6-dichloro-3-fluorobenzonitrile. The process includes bromination, nitration, reduction, diazotisation, and a Sandmeyer reaction . A novel and efficient method for preparing 2,4-dichloro-3-cyano-5-fluorobenzoic acid, a key intermediate, has been developed. This method involves the use of N-bromosuccinimide in concentrated sulfuric acid, achieving high yields .
Industrial Production Methods
Industrial production of finafloxacin hydrochloride follows similar synthetic routes but is optimized for large-scale manufacturing. The process ensures high purity and yield, adhering to stringent quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Finafloxacin hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, N-bromosuccinimide, and other strong acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields and purity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield finafloxacin hydrochloride. These intermediates are crucial for the final synthesis and contribute to the compound’s efficacy and stability .
Scientific Research Applications
Finafloxacin hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the behavior of fluoroquinolones in acidic environments.
Industry: Employed in the development of new antibiotics and in the study of drug resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Finafloxacin hydrochloride is unique among fluoroquinolones due to its optimal efficacy in slightly acidic environments (pH 5.0–6.0), where other fluoroquinolones lose activity . This property makes it particularly effective in treating infections in acidic environments, such as urinary tract infections and certain gastrointestinal infections .
Properties
IUPAC Name |
3,5,6-trimethylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-5(2)10-7(8(11)12)6(3)9-4/h1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVHVVMMOAVPNKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649160 | |
Record name | 3,5,6-Trimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186534-01-0 | |
Record name | 3,5,6-Trimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,5,6-trimethylpyrazine-2-carboxylic acid formed in rabbits?
A1: Research indicates that this compound (TMPz D2) is a metabolite of tetramethylpyrazine (TMPz) in rabbits. The study suggests that TMPz undergoes oxidation, specifically at one of its methyl groups. This oxidation process leads to the formation of two primary metabolites:
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